molecular formula C10H12FN5 B1444974 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1250227-31-6

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Cat. No.: B1444974
CAS No.: 1250227-31-6
M. Wt: 221.23 g/mol
InChI Key: TWVAHQKCICVTHP-UHFFFAOYSA-N
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Description

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is an organic compound that features a fluorine atom, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Aniline: The final step involves coupling the fluorinated tetrazole with aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The structure of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline allows for potential interactions with biological targets involved in cancer pathways. In a study examining various tetrazole derivatives, it was found that compounds with similar structures displayed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties
The incorporation of tetrazole rings has been linked to antimicrobial activity. Studies have shown that compounds containing tetrazole moieties can inhibit the growth of bacteria and fungi. For instance, a series of tetrazole derivatives were tested against common pathogens, revealing notable antimicrobial efficacy . The specific application of this compound in this context remains to be fully explored but holds promise based on its structural characteristics.

Material Science Applications

Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating fluorinated compounds into polymer matrices can improve their resistance to solvents and thermal degradation .

Electrochemical Applications
In the field of electrochemistry, compounds like this compound are being investigated for use in sensors and energy storage devices. The presence of the tetrazole group can enhance electron transfer rates and improve the conductivity of materials used in batteries and supercapacitors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available anilines and fluorinated reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents Used Conditions Yield (%)
Step 1AnilineRoom Temp85
Step 2Fluorinating AgentReflux75
Step 3Tetrazole PrecursorStirring80

Mechanism of Action

The mechanism of action of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(propan-2-yl)aniline: Similar structure but lacks the tetrazole ring.

    3-fluoro-4-(methylthio)aniline: Similar structure but contains a methylthio group instead of the tetrazole ring.

    4-fluoro-3-nitroaniline: Similar structure but contains a nitro group instead of the tetrazole ring.

Uniqueness

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is unique due to the presence of both the fluorine atom and the tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H13FN6\text{C}_{11}\text{H}_{13}\text{F}\text{N}_{6}

This structure features a fluoro-substituted aromatic ring and a tetrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to show activity against various bacterial strains. In one study, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the presence of the tetrazole moiety enhances antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Antitumor Activity

Tetrazole-containing compounds have also been investigated for their anticancer properties. A study evaluated several tetrazole derivatives for their cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

Compounds similar to this compound have been explored for their neuropharmacological effects. Research has shown that tetrazole derivatives can modulate neurotransmitter systems, potentially serving as anxiolytics or antidepressants. In animal models, these compounds demonstrated anxiolytic-like effects in behavioral assays such as the elevated plus maze and forced swim test .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter levels.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism contributing to its antitumor activity.

Case Study 1: Antibacterial Activity

In a comparative study on the antibacterial efficacy of various tetrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Potential

A series of in vitro assays were conducted on human breast cancer cell lines (MCF7). The results showed that this compound induced significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Properties

IUPAC Name

3-fluoro-4-(1-propan-2-yltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-6(2)16-10(13-14-15-16)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVAHQKCICVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
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